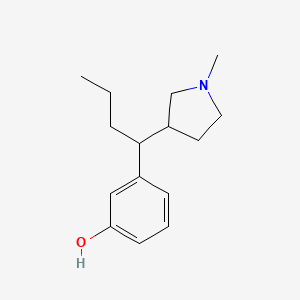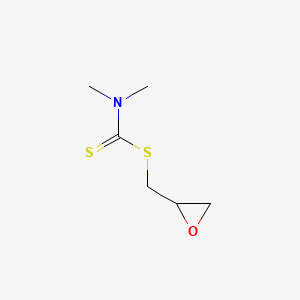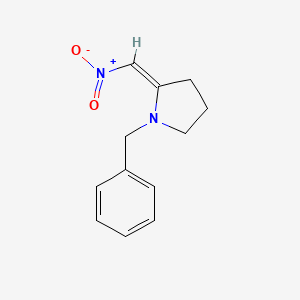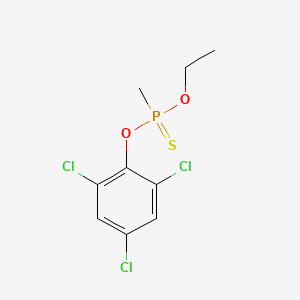![molecular formula C14H19ClN2O3S B13792409 [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is a chemical compound with the molecular formula C14H19ClN2O3S It is known for its unique structure, which includes a piperazine ring substituted with a prop-2-enyl group and a phenyl ring substituted with a chloro group and a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate typically involves the reaction of 2-chloro-3-nitrophenol with 1-(prop-2-enyl)piperazine in the presence of a base, followed by the reduction of the nitro group to an amine. The final step involves the sulfonation of the amine with methanesulfonyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for treating neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-Chloro-3-(4-allylpiperazin-1-yl)phenyl] methanesulfonate
- [2-Chloro-3-(4-methylpiperazin-1-yl)phenyl] methanesulfonate
- [2-Chloro-3-(4-ethylpiperazin-1-yl)phenyl] methanesulfonate
Uniqueness
Compared to similar compounds, [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is unique due to its prop-2-enyl substitution on the piperazine ring. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H19ClN2O3S |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
[2-chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-7-16-8-10-17(11-9-16)12-5-4-6-13(14(12)15)20-21(2,18)19/h3-6H,1,7-11H2,2H3 |
InChI-Schlüssel |
JKGSTKZWRWDIPD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=CC(=C1Cl)N2CCN(CC2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
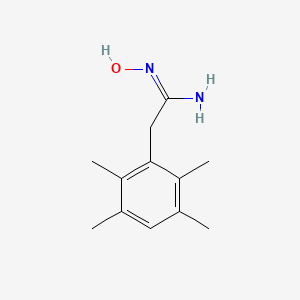
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
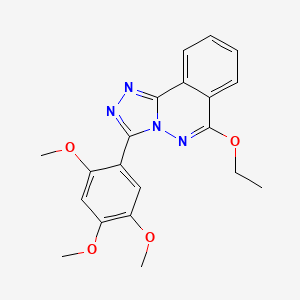

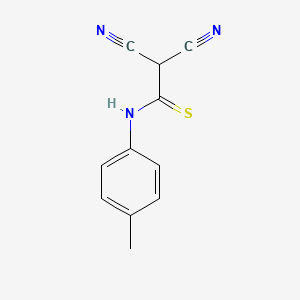
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

